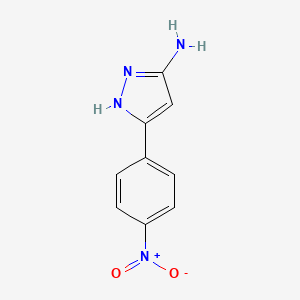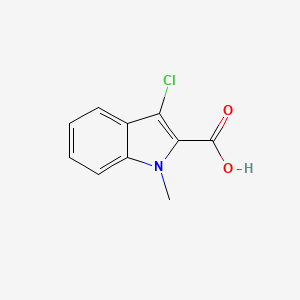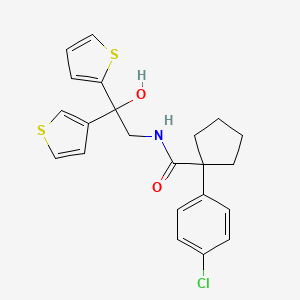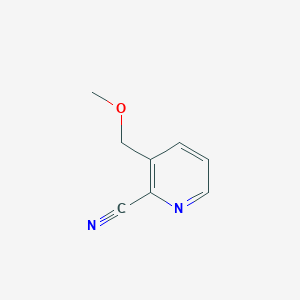![molecular formula C18H18N4OS B2867098 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 879479-38-6](/img/structure/B2867098.png)
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone: is a complex organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with α-haloketones or α-haloesters to form the benzothiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the production of high-purity material.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Aplicaciones Científicas De Investigación
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone: has several scientific research applications:
Medicine: : It has shown potential as an anti-inflammatory, anti-tubercular, and anti-cancer agent.
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity makes it a candidate for studying various biological pathways and targets.
Industry: : It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone: is unique due to its specific structural features and biological activities. Similar compounds include other benzothiazole derivatives, which may have different substituents or functional groups. These compounds can be compared based on their biological activity, synthetic routes, and applications.
List of Similar Compounds
2-(Benzo[d]thiazol-2-yl)phenyl-β-D-galactopyranoside: : Used as a fluorescent pigment dyeing substrate.
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: : Key material for making naphthalene.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides: : Known for their anti-inflammatory properties.
Propiedades
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-21-9-11-22(12-10-21)18(23)13-5-4-8-19-16(13)17-20-14-6-2-3-7-15(14)24-17/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAIYZBKGYBXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2867018.png)
![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)
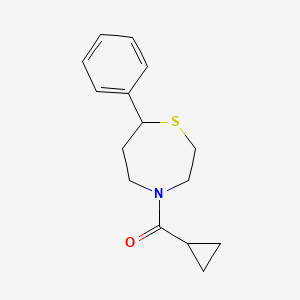
![Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2867023.png)
![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)
![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867025.png)
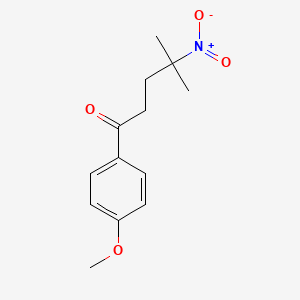
![(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2867027.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)
